molecular formula C8H10N2O3 B1338084 3-Ethoxy-2-methyl-6-nitropyridine CAS No. 73101-78-7

3-Ethoxy-2-methyl-6-nitropyridine

Cat. No. B1338084
Key on ui cas rn: 73101-78-7
M. Wt: 182.18 g/mol
InChI Key: OBDWATZMYGTZDJ-UHFFFAOYSA-N
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Patent
US05464781

Procedure details

3-Ethoxy-2-methylpyridine (132.5 g) was added dropwise to concentrated sulphuric acid (530 ml) with stirring and cooling to keep the mixture below 10° C. A mixture of concentrated nitric acid (81 ml) and concentrated sulphuric acid (97 ml) was added dropwise over 4 hours, keeping the temperature below 5° C. The reaction mixture was allowed to warm up slowly to ambient temperature and then added in portions to ice/water (2.5 l). The solid was collected by filtration, washed with water and dried under vacuum at 50° C. to give 3-ethoxy-2-methyl-6-nitropyridine, m.p. 82°-84° C.
Quantity
132.5 g
Type
reactant
Reaction Step One
Quantity
530 mL
Type
solvent
Reaction Step One
Quantity
81 mL
Type
reactant
Reaction Step Two
Quantity
97 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
2.5 L
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]1[C:5]([CH3:10])=[N:6][CH:7]=[CH:8][CH:9]=1)[CH3:2].[N+:11]([O-])([OH:13])=[O:12]>S(=O)(=O)(O)O>[CH2:1]([O:3][C:4]1[C:5]([CH3:10])=[N:6][C:7]([N+:11]([O-:13])=[O:12])=[CH:8][CH:9]=1)[CH3:2]

Inputs

Step One
Name
Quantity
132.5 g
Type
reactant
Smiles
C(C)OC=1C(=NC=CC1)C
Name
Quantity
530 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
81 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
97 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Three
Name
ice water
Quantity
2.5 L
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
CUSTOM
Type
CUSTOM
Details
the mixture below 10° C
ADDITION
Type
ADDITION
Details
was added dropwise over 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
the temperature below 5° C
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried under vacuum at 50° C.

Outcomes

Product
Name
Type
product
Smiles
C(C)OC=1C(=NC(=CC1)[N+](=O)[O-])C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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